Propargyl-PEG8-bromide

説明

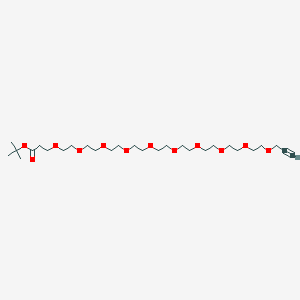

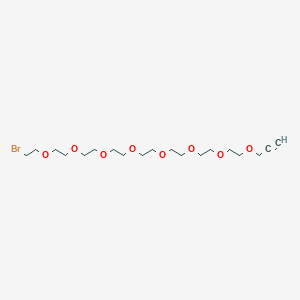

Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative with a propargyl group at one end and a bromide group at the other . It’s a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It’s also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Synthesis Analysis

The synthesis of Propargyl-PEG8-bromide involves the use of propargyl bromide and PEG. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress .Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-bromide is C19H35BrO8 . It has a molecular weight of 471.4 g/mol . The InChIKey is GKKYPBWKHAGRKT-UHFFFAOYSA-N . The Canonical SMILES is C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr .Chemical Reactions Analysis

Propargyl-PEG8-bromide is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis

Propargyl-PEG8-bromide has a molecular weight of 471.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 24 . The exact mass is 470.15153 g/mol . The topological polar surface area is 73.8 Ų . The heavy atom count is 28 .科学的研究の応用

Synthetic Intermediates and Building Blocks

- Scientific Field : Organic Chemistry

- Application Summary : Propargyl derivatives are used as synthetic intermediates and building blocks in organic chemistry . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

- Methods of Application : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . Propargyl–/allenyl–boron-based compounds are a family of propargylation reagents with easy availability and relatively low costs, and for this reason, they are widely used in the propargylation processes of diverse organic substrates .

- Results or Outcomes : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Catalytic Propargylic Substitution Reaction

- Scientific Field : Catalysis

- Application Summary : Propargyl alcohols play a crucial role in organic synthesis by offering a handle for further synthetic transformations . The direct catalytic substitution of propargylic alcohols was a highly desirable method for development .

- Methods of Application : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .

- Results or Outcomes : The purpose of this review is to emphasise the involvement of diverse types of Lewis acid, transition metal and Brønsted acid catalysts in the propargylic substitution reaction and provide an updated summary of the recent developments in this field .

Synthesis of Propargyl-Capped Heterobifunctional PEG

- Scientific Field : Polymer Chemistry

- Application Summary : Propargyl-capped heterobifunctional PEG with hydroxyl, carboxyl, mercapto and hydrazide groups are synthesized . These PEGs with new bifunctional groups are useful precursors for click chemistry .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The successful synthesis of propargyl-capped heterobifunctional PEG is verified by the 1H NMR spectrum .

Synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione

- Scientific Field : Organic Synthesis

- Application Summary : Propargyl bromide is used in the synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione . This compound is synthesized via the propargylation of indene-1,3-dione with propargyl bromide using aqueous potassium hydroxide under phase-transfer conditions .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The successful synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione is achieved .

Synthesis of Agrochemicals and Pharmaceuticals

- Scientific Field : Agrochemical and Pharmaceutical Synthesis

- Application Summary : Propargyl bromide is used as an intermediate for the synthesis of organic compounds, including agrochemicals and pharmaceuticals .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The successful synthesis of various agrochemicals and pharmaceuticals is achieved .

Soil Fumigant

- Scientific Field : Agriculture

- Application Summary : In the 1960s, propargyl bromide was used in a soil fumigant called Trizone .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The successful use of Trizone as a soil fumigant is achieved .

Synthesis of Propargylated Building Blocks and Intermediates

- Scientific Field : Organic Chemistry

- Application Summary : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

- Methods of Application : Propargyl–/allenyl–boron-based compounds are a family of propargylation reagents with easy availability and relatively low costs, and for this reason, they are widely used in the propargylation processes of diverse organic substrates .

- Results or Outcomes : The successful synthesis of propargylated building blocks and intermediates is achieved .

Synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione

- Scientific Field : Organic Synthesis

- Application Summary : 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione was synthesized via the propargylation of indene-1,3-dione with propargyl bromide using aqueous potassium hydroxide under phase-transfer conditions .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The successful synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione is achieved .

Synthesis of Agrochemicals and Pharmaceuticals

- Scientific Field : Agrochemical and Pharmaceutical Synthesis

- Application Summary : Propargyl bromide is used as an intermediate for the synthesis of organic compounds, including agrochemicals and pharmaceuticals .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The successful synthesis of various agrochemicals and pharmaceuticals is achieved .

Safety And Hazards

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYPBWKHAGRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

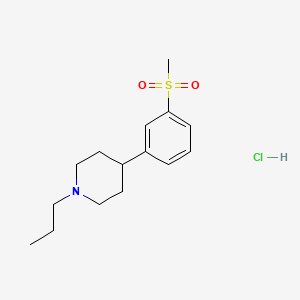

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)